Structural Elucidation: Orienticin D is the N-Methyl-Leucine Derivative of Orienticin A
Orienticin D is structurally differentiated from its direct co-metabolite and most similar analog, Orienticin A, by the presence of an additional N-methyl group on the leucine residue. This conclusion was reached by direct comparison of their 1H and 13C NMR spectra and mass spectra [1]. Orienticin A (the major component) has the molecular formula C73H89ClN10O26 (average mass ~1558 Da), while Orienticin D has the molecular formula C74H91ClN10O26 (average mass ~1572 Da), the mass difference of approximately 14 Da corresponding to one methylene (-CH2-) unit [2]. This modification is not a mere isotopic or salt-form variation but a covalent structural change resulting from N-methylation at a specific residue.
| Evidence Dimension | Chemical Structure & Molecular Formula |
|---|---|
| Target Compound Data | Orienticin D: C74H91ClN10O26 (Average Mass: 1572.04 Da) |
| Comparator Or Baseline | Orienticin A: C73H89ClN10O26 (Average Mass: 1558.01 Da) |
| Quantified Difference | Δ Formula: +CH2; Δ Average Mass: +14.03 Da |
| Conditions | 1H and 13C NMR spectroscopy; Mass spectrometry (FAB-MS) of isolated natural products from Nocardia orientalis PA 42867 [1][2]. |
Why This Matters
This confirms that Orienticin D is a distinct chemical entity from the major component Orienticin A; procurement of the wrong component would compromise SAR studies, chemical derivatization projects, and analytical reference standard applications where precise molecular identity is required.
- [1] Tsuji, N., Kobayashi, M., Kamigauchi, T., Yoshimura, Y., & Terui, Y. (1988). New glycopeptide antibiotics I. The structures of orienticins. The Journal of Antibiotics, 41(6), 819–822. View Source
- [2] ChEBI. (n.d.). Orienticin A (CHEBI:224801); Orienticin D (CHEBI:224785). EMBL-EBI. View Source
